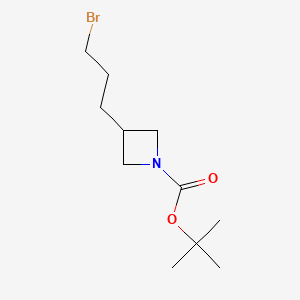
2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl and a molecular weight of 209.62 g/mol . It is a white to off-white powder that is used primarily in research and development settings . The compound is known for its unique chemical structure, which includes a phenoxy group and two fluorine atoms attached to an ethanamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with phenol in the presence of a base to form 2,2-difluoro-2-phenoxyethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced reactivity
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride: Similar in structure but with a methoxy group instead of a phenoxy group.
2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride: Contains a cyclohexyl group instead of a phenoxy group.
Uniqueness
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is unique due to its specific combination of a phenoxy group and two fluorine atoms. This structure imparts distinct chemical and biological properties, such as increased stability and enhanced reactivity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C8H10ClF2NO |
|---|---|
Molekulargewicht |
209.62 g/mol |
IUPAC-Name |
2,2-difluoro-2-phenoxyethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-8(10,6-11)12-7-4-2-1-3-5-7;/h1-5H,6,11H2;1H |
InChI-Schlüssel |
ZYISHAKQFACNCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(CN)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)








